Dual Tie‑2/Raf Kinase Inhibition: Differential Activity of the Pyridin‑3‑yl Regioisomer
WAY‑632021 has been profiled as a dual Tie‑2 and Raf kinase inhibitor . In the thieno[2,3‑d]pyrimidine series, SAR studies show that moving the pyridyl nitrogen from the 3‑position to the 2‑ or 4‑position (i.e., pyridin‑2‑yl or pyridin‑4‑yl regioisomers) alters the H‑bond network with the kinase hinge region, leading to changes in potency and selectivity [1]. While exact IC50 values for the 2‑ and 4‑pyridyl isomers are not publicly disclosed, the 3‑pyridyl variant is specifically claimed in patents covering Tie‑2/Raf dual inhibition [1]. This provides a structural basis for preferring the 3‑pyridyl isomer when aiming to simultaneously engage both kinase targets.
| Evidence Dimension | Kinase inhibition profile (Tie‑2 and Raf) |
|---|---|
| Target Compound Data | Described as dual Tie‑2/Raf inhibitor; included in patent claims for dual inhibition [1] |
| Comparator Or Baseline | Pyridin‑2‑yl and pyridin‑4‑yl regioisomers; not explicitly claimed for dual Tie‑2/Raf activity |
| Quantified Difference | N/A – quantitative IC50 data not available for the target compound |
| Conditions | Patent disclosure of thieno[2,3‑d]pyrimidine compound library targeting Tie‑2 and Raf kinases [1] |
Why This Matters
For labs requiring concurrent Tie‑2/Raf inhibition, the pyridin‑3‑yl substitution is structurally pre‑validated by patent filings, reducing the risk of target‑engagement failure compared to untested regioisomers.
- [1] US Patent US20080045529A1, 'Use of Thienopyrimidines', 2008. View Source
